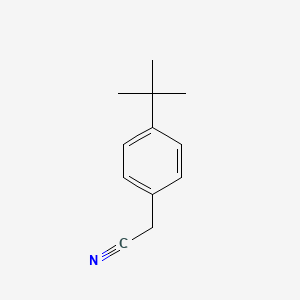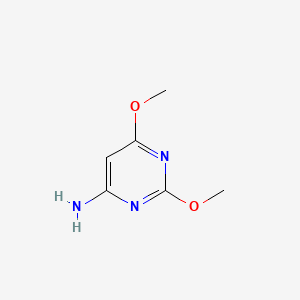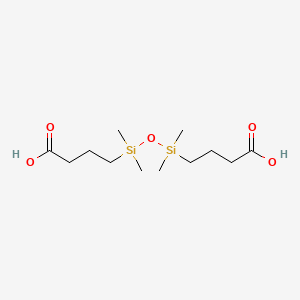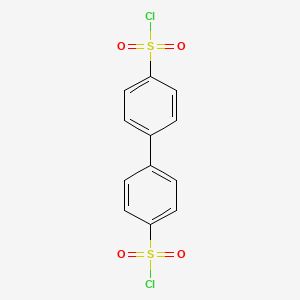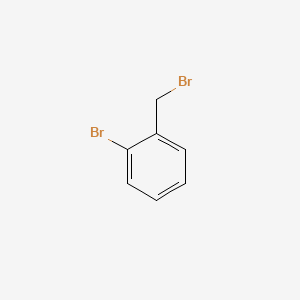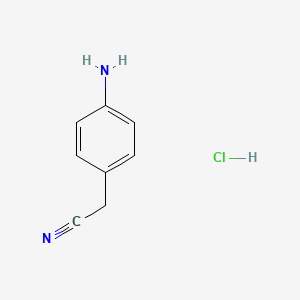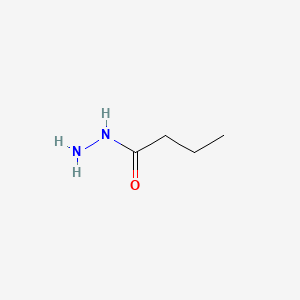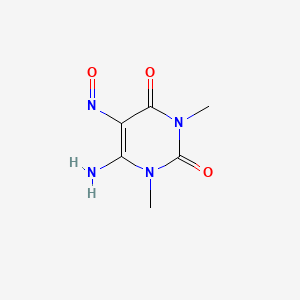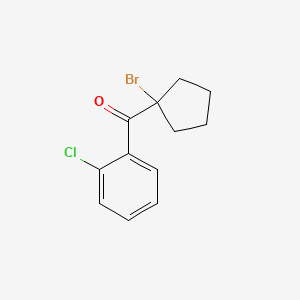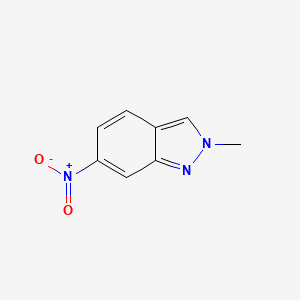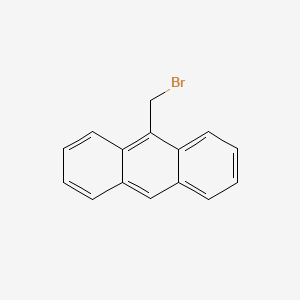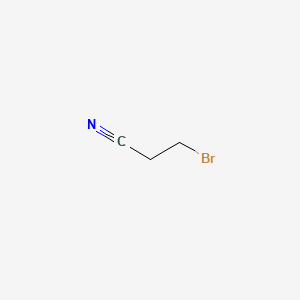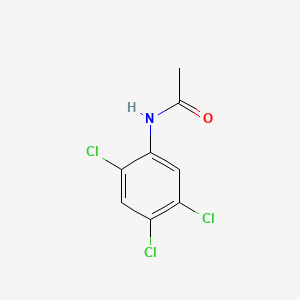
N-(2,4,5-Trichlorophenyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of chlorinated phenyl acetamides, including compounds with structural similarities to N-(2,4,5-Trichlorophenyl)acetamide, often involves reactions that include acylation of chlorinated anilines or direct chlorination of existing acetamide compounds. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used for characterization of the synthesized compounds (Jansukra et al., 2021).
Molecular Structure Analysis
The molecular structure of chlorinated phenyl acetamides is characterized by the orientation of the chlorophenyl ring relative to the acetamide group, which can influence the compound's physical and chemical properties. X-ray crystallography studies have shown that in some compounds, chlorophenyl rings are oriented at specific angles to the acetamide group, contributing to the compound's stability and reactivity (Saravanan et al., 2016).
Chemical Reactions and Properties
Chlorinated phenyl acetamides undergo various chemical reactions, including hydrolysis, nucleophilic substitution, and hydrogen bonding interactions. These reactions are significantly influenced by the presence and position of chlorine atoms on the phenyl ring, affecting the compound's reactivity towards different reagents and its ability to form intermolecular interactions (Gowda et al., 2007).
Physical Properties Analysis
The physical properties of chlorinated phenyl acetamides, such as melting points, solubility, and crystalline structure, are influenced by molecular interactions such as hydrogen bonding and van der Waals forces. The chlorination pattern on the phenyl ring and the acetamide moiety plays a crucial role in determining these properties, with X-ray crystallography providing detailed insights into the crystal packing and molecular geometry (Gowda et al., 2007; Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties of chlorinated phenyl acetamides, such as acidity, basicity, and reactivity towards various chemical reagents, are largely determined by the electronic effects of the chlorine substituents and the acetamide group. Studies utilizing quantum chemical calculations and spectroscopic analysis have shed light on the electronic structure, charge distribution, and potential sites for nucleophilic and electrophilic attacks on these compounds (Choudhary et al., 2014).
Applications De Recherche Scientifique
Application in Non-Linear Optics
- Specific Scientific Field : Non-Linear Optics .
- Summary of the Application : N-(2,4,5-Trichlorophenyl)acetamide is used in the field of non-linear optics due to its unique properties. The compound’s crystal structure is optimized through a semi-empirical method by Austin Model 1 (AM1) together with a restricted Hartree-Fock closed shell wave function . This optimization is used to describe the influence of interactions on crystal packing .
- Methods of Application or Experimental Procedures : The crystal structure of N-(2,4,5-Trichlorophenyl)acetamide is optimized using the MOPAC2009 program . The electric dipole moment (μ) and molecular hyperpolarizabilities (β and γ) are computed by the time-dependent Hartree Fock (TDHF) method to inspect the non-linear optical behavior of the material . A UV-VIS spectral study of the material in the 300-1100 nm wavelength range shows a wide transparency window, which is a key requirement for the non-linear optical (NLO) property of the material .
- Results or Outcomes : The experimentally measured value of second harmonic generation efficiency is 0.8 times that of the reference material potassium dihydrogen phosphate (KDP) . The intramolecular charge transfer interaction results during the HOMO-LUMO transition observed from molecular orbital calculations .
Application in Crystal Structure Studies
- Specific Scientific Field : Crystallography .
- Summary of the Application : N-(2,4,5-Trichlorophenyl)acetamide is used in the study of crystal structures. The effect of N-chloro, side chain and sites of ring substitutions on the crystal structure of N-(trichlorophenyl)-2-chloro and 2,2,2-trichloroacetamides has been studied .
- Methods of Application or Experimental Procedures : The crystal structure of N-(2,4,5-Trichlorophenyl)-2-chloroacetamide, N-chloro-N-(2,4,5-Trichlorophenyl)-2-chloroacetamide, and N-(2,4,5-Trichlorophenyl)-2,2,2-trichloroacetamide were determined . The crystal type, space group, formula units and lattice constants were identified .
Propriétés
IUPAC Name |
N-(2,4,5-trichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSLTUGEJURGLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178301 | |
| Record name | Acetanilide, 2',4',5'-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4,5-Trichlorophenyl)acetamide | |
CAS RN |
23627-24-9 | |
| Record name | N-(2,4,5-Trichlorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23627-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetanilide, 2',4',5'-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023627249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23627-24-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetanilide, 2',4',5'-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4,5-trichlorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


